3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride
Description
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride (CAS 312600-59-2) is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety via a spiro junction. This structural motif enables unique interactions with biological targets, particularly H+,K+-ATPase, as demonstrated in its role as a potassium-competitive acid blocker (P-CAB) . Its synthesis typically involves spiroannulation reactions, as exemplified by derivatives prepared via acylation of piperidine precursors . The hydrochloride salt enhances solubility and stability, making it a viable candidate for pharmacological studies targeting gastric acid secretion .
Properties
IUPAC Name |
spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-13-12-4-2-1-3-11(12)5-6-14(13)7-9-15-10-8-14;/h1-4,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDUYXHDFLFMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C(=O)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Piperidine Addition to Vinyl Compounds
One of the documented methods involves heating a mixture of a piperidine compound with a vinyl-substituted naphthalene derivative in an aqueous lower alkanol (such as methanol or ethanol) in the presence of sodium or potassium acetate. The mixture is refluxed for 2 to 20 hours to facilitate the addition of the piperidine across the vinyl group, leading to the spirocyclic ring closure.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Piperidine compound + vinyl-substituted naphthalene | Mixed in aqueous methanol or ethanol |
| 2 | Sodium or potassium acetate (1-2 parts) | Acts as base and catalyst |
| 3 | Reflux temperature | 2–20 hours to complete cyclization |
This method yields the 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one intermediate, which can be further purified and converted to the hydrochloride salt by acid addition.
N-Alkylation of Piperidine
Another approach involves N-alkylation of the piperidine nitrogen with phenalkyl alkylating agents under controlled conditions, which can yield substituted spiro compounds relevant to this class.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Piperidine derivative + phenalkyl alkylating agent | Slight excess of alkylating agent used |
| 2 | Suitable solvent (e.g., DCM) | Reaction under mild conditions |
| 3 | Purification | To isolate the N-alkylated spiro compound |
Hydrogenation and Final Purification
In some synthetic routes, hydrogenation is employed to reduce intermediate compounds and finalize the spirocyclic structure. For example, palladium on carbon (Pd/C) catalysts under hydrogen atmosphere in methanol at room temperature for about 15 hours have been used to achieve high yields (up to 90%) of spirocyclic piperidinones.
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd on activated carbon |
| Solvent | Methanol |
| Temperature | 20°C (room temperature) |
| Time | 15 hours |
| Yield | Approximately 90% |
After hydrogenation, the product is filtered, concentrated, and purified by recrystallization or chromatography.
Preparation of Hydrochloride Salt
The hydrochloride salt form is typically prepared by treatment of the free base spiro compound with hydrochloric acid in an appropriate solvent. This salt formation improves solubility and stability for research and pharmaceutical use.
| Step | Reagents | Description |
|---|---|---|
| 1 | Free base spiro compound | Dissolved in suitable solvent |
| 2 | Hydrochloric acid (HCl) | Added stoichiometrically or in slight excess |
| 3 | Stirring at room temperature | To form hydrochloride salt |
| 4 | Isolation | Precipitation or crystallization of hydrochloride |
Stock Solution Preparation for Research Use
For research applications, stock solutions of this compound are prepared based on its molecular weight (251.75 g/mol) and solubility profile. Solvents such as DMSO are commonly used, with heating and ultrasonic treatment to enhance solubility.
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|
| 1 mg | 3.9722 | 0.3972 |
| 5 mg | 19.861 | 1.9861 |
| 10 mg | 39.7219 | 3.9722 |
Note: Solutions should be stored at 2-8°C or frozen at -20°C to -80°C, avoiding repeated freeze-thaw cycles for stability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Type | Yield/Notes |
|---|---|---|---|
| Piperidine addition to vinyl group | Piperidine, vinyl naphthalene, sodium acetate, reflux in aqueous methanol/ethanol | Cyclization | Moderate to high yield; 2–20 h reflux |
| N-Alkylation of piperidine | Piperidine, phenalkyl alkylating agent, DCM | N-alkylation | Controlled conditions; purification needed |
| Hydrogenation | Pd/C catalyst, hydrogen gas, methanol, RT, 15 h | Reduction | High yield (~90%) for final spiro compound |
| Hydrochloride salt formation | Free base + HCl | Salt formation | Enhances solubility and stability |
Research Findings and Notes
- The spirocyclic structure is critical for biological activity, particularly as potassium-competitive acid blockers, as shown in pharmacological studies.
- Solubility enhancement techniques such as heating to 37°C and ultrasonic oscillation are recommended for solution preparation.
- The synthetic methods require careful control of reaction times and temperatures to optimize yield and purity.
- The hydrochloride salt is the preferred form for biological assays due to better solubility and stability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidin]-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Industrial Production
In industrial settings, production may utilize continuous flow reactors to optimize yields and efficiency, adapting the laboratory methods for larger-scale applications .
Medicinal Chemistry
Research indicates that 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride exhibits several promising biological activities:
- Potassium-Competitive Acid Blocker : This property suggests potential applications in treating conditions related to excessive gastric acid secretion.
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, although further research is necessary to fully elucidate its pharmacological profile .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex organic molecules. Its unique spirocyclic structure allows for various chemical reactions including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing reagents such as lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitution can occur where a nucleophile replaces a leaving group within the molecule .
Biological Studies
In biological research, this compound has been investigated for its antimicrobial and anticancer properties. Its structure allows it to interact with specific molecular targets, which may influence enzyme or receptor activity leading to various biological effects .
Case Study 1: Potassium-Competitive Acid Blocker
A study examining the efficacy of this compound as a potassium-competitive acid blocker demonstrated significant potential in reducing gastric acid secretion in animal models. This suggests applications in treating peptic ulcer disease and gastroesophageal reflux disease (GERD) .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of this compound indicated that it may mitigate neuronal damage in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidin]-1-one hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The compound exhibits high structural similarity to other spirocyclic piperidine derivatives (Table 1). Key analogues include:
| CAS No. | Compound Name | Similarity Score |
|---|---|---|
| 180465-55-8 | Spiro[indene-1,4'-piperidin]-3(2H)-one | 0.98 |
| 185525-49-9 | Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride | 0.96 |
| 475152-16-0 | Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one HCl | 0.92* |
Table 1. Structural analogues of 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one HCl (CAS 312600-59-2) .
*Similarity scores calculated using cheminformatics tools based on ring systems and substituents.
- Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one HCl (CAS 475152-16-0): Incorporation of a fused furan-pyridine system introduces heteroatoms, which may enhance hydrogen-bonding interactions but reduce lipophilicity compared to the naphthalene-containing parent compound .
Pharmacological Activity
The target compound outperforms analogues in H+,K+-ATPase inhibition due to its optimized occupation of two lipophilic pockets (LP-1 and LP-2) in the enzyme’s active site . For example:
- Binding Affinity: Derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one HCl show IC₅₀ values in the nanomolar range, surpassing indene-based analogues by >10-fold .
- Selectivity: The naphthalene moiety minimizes off-target effects compared to benzyl-substituted piperidines (e.g., 2-(3,4-dimethoxybenzyl)-piperidine HCl, CAS 109247-03-2), which exhibit broader receptor interactions .
Physicochemical Properties
- Solubility: The hydrochloride salt form increases aqueous solubility (>50 mg/mL) compared to neutral spiro compounds like 3,4-dihydrospiro[naphthalene-1(2H),1'-cyclohexane] (CAS 16377-00-7), which is highly lipophilic (logP > 4) .
- Stability: The spiro-naphthalene system provides conformational rigidity, reducing metabolic degradation rates relative to non-spiro piperidine derivatives (e.g., 4-(3,5-dichlorophenyl)piperidine, CAS 14293412310-88-4) .
Commercial Availability and Purity
- 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one HCl is available at 95% purity (1g: ~$500) from suppliers like CymitQuimica and Shanghai Hansi Chemical .
Biological Activity
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride (CAS No. 136080-34-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 215.29 g/mol. It is characterized by a spirocyclic structure that contributes to its unique biological properties.
1. Gastric Antisecretory Activity
Recent studies have highlighted the compound's potential as a potassium-competitive acid blocker . In an investigation focused on its inhibitory effects on H,K-ATPase, it was found that certain derivatives exhibited significant gastric acid secretion inhibition in rats. Notably, compound 4d demonstrated strong H,K-ATPase-inhibitory activity, leading to a reduction in histamine-stimulated gastric acid secretion with a rapid onset of action .
2. Structure-Activity Relationships
The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic framework can enhance the potency and selectivity of these compounds against gastric acid secretion pathways. The ability to occupy specific lipophilic pockets within the ATPase enzyme is crucial for their mechanism of action .
3. Cytotoxicity Studies
While primary research has focused on gastric antisecretory properties, preliminary cytotoxicity assessments suggest that derivatives of this compound may also exhibit antitumor activity. For example, related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology .
Case Study 1: In Vivo Studies on Gastric Acid Secretion
A study conducted on rats demonstrated that the administration of compound 4d resulted in a significant decrease in gastric acid secretion when stimulated by histamine. The findings illustrated not only the effectiveness of the compound but also its pharmacokinetic profile, which showed high stomach concentration levels post-administration .
| Compound | H,K-ATPase Inhibition (%) | Gastric Acid Secretion Reduction (%) |
|---|---|---|
| 4d | 85 | 70 |
| Control | - | - |
Case Study 2: Cytotoxicity Assessment
In vitro tests have been conducted to evaluate the cytotoxic effects of various derivatives derived from the spirocyclic framework. Results indicated varying degrees of cytotoxicity against human cancer cell lines.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Derivative A | HCT116 | 5.0 |
| Derivative B | KB | 3.5 |
| Derivative C | L1210 | 6.0 |
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spiroannulation | 1-Benzyl-4-piperidone, HCl/EtOH | 65–78 | |
| Acylation-Functionalization | Acetyl chloride, NaH/THF | 72–85 |
Advanced: How can researchers optimize synthetic yield under varying catalytic conditions?
Answer:
Yield optimization requires systematic variation of:
- Catalysts : Screen Brønsted/Lewis acids (e.g., HCl, BF₃·OEt₂) to enhance cyclization efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility, while ethanol facilitates crystallization .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylation .
Critical Consideration : Monitor reaction progress via TLC or HPLC to identify optimal stopping points and minimize byproduct formation .
Basic: What analytical techniques are used for structural characterization?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign spiro-junction protons (δ 3.5–4.5 ppm) and naphthalene aromatic signals (δ 7.0–8.5 ppm) .
- IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH/OH bands (if present) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 292.2 g/mol for C₁₇H₂₁NO·HCl) .
- X-ray Crystallography : Resolves spiro-conformation and hydrochloride counterion positioning .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
Discrepancies may arise from:
- Purity Variations : Use HPLC (>95% purity) to exclude impurities affecting bioassays .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer pH (e.g., 7.4 for physiological relevance) .
- Structural Analogues : Differentiate between hydrochloride salts and free bases, as solubility impacts bioavailability .
Example : In potassium-competitive acid blocker studies, IC₅₀ values varied due to protonation state differences in assay media .
Basic: What safety precautions are critical during handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of HCl vapors during synthesis .
- Waste Disposal : Segregate halogenated waste for professional treatment .
Advanced: How can computational methods guide structural optimization?
Answer:
- DFT Calculations : Predict energy-minimized conformations and electrostatic potential maps to identify binding motifs .
- Molecular Docking : Screen spiro-core interactions with targets (e.g., H⁺/K⁺-ATPase for acid blockers) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with activity trends .
Q. Table 2: Key Computational Parameters
| Parameter | Tool/Software | Application |
|---|---|---|
| Bond Angles | Gaussian 09 | Validate X-ray vs. calculated structures |
| Docking Score | AutoDock Vina | Predict target affinity |
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal Chemistry : Core scaffold for potassium-competitive acid blockers and CNS-targeting agents .
- Chemical Biology : Probe for studying spirocyclic compound metabolism in hepatic microsomes .
Advanced: What strategies mitigate instability in aqueous solutions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
